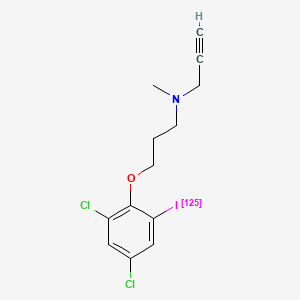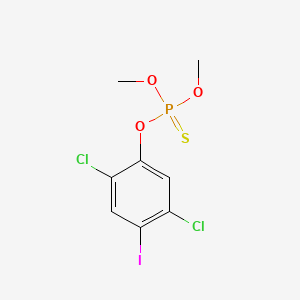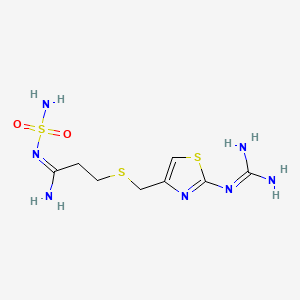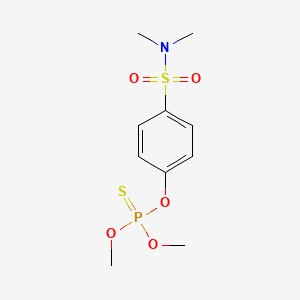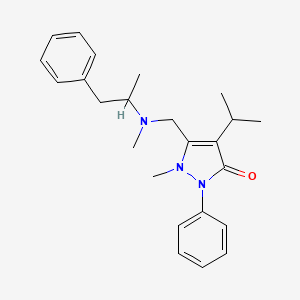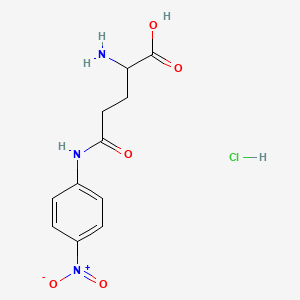
γ-グルタミル-p-ニトロアニリド塩酸塩
概要
説明
科学的研究の応用
GPNA hydrochloride is widely used in scientific research due to its ability to inhibit amino acid transporters. Some of its applications include:
Cancer Research: Used to study the role of glutamine transport in cancer cell metabolism and proliferation
Cell Biology: Employed to investigate the mechanisms of amino acid transport and its regulation in various cell types
Pharmacology: Utilized to explore the effects of transporter inhibition on drug uptake and efficacy
作用機序
GPNA塩酸塩は、グルタミン輸送体ASCT2を阻害することで効果を発揮します。この阻害はグルタミンやその他のアミノ酸の取り込みを減らし、細胞の生存率と増殖の低下につながります。 この化合物は、細胞内の必須アミノ酸のレベルを低下させることで、mTORC1経路の活性にも影響を与えます .
類似化合物:
- L-γ-グルタミル-p-ニトロアニリド水和物
- N-グルタリル-L-フェニルアラニンp-ニトロアニリド
- L-ロイシン-p-ニトロアニリド
比較: GPNA塩酸塩は、ASCT2の特異的な阻害と、特定の癌細胞株におけるアポトーシス誘導の能力により、ユニークな存在です。 その他の類似化合物では、異なる輸送体を阻害したり、特異性や効力の程度が異なったりする可能性があります .
生化学分析
Biochemical Properties
GPNA hydrochloride interacts with several enzymes and proteins. It is a substrate for the enzyme γ-glutamyltransferase (GGT) . It also inhibits the glutamine transporter ASCT2 . Additionally, it can inhibit Na±dependent carriers, such as the SNAT family (SNAT1/2/4/5), and the Na±independent leucine transporters LAT1/2 .
Cellular Effects
GPNA hydrochloride has been shown to reversibly induce apoptosis in A549 cells . This suggests that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of GPNA hydrochloride involves its interaction with various biomolecules. It acts as a substrate for the enzyme γ-glutamyltransferase (GGT), and inhibits the glutamine transporter ASCT2 . These interactions can lead to changes in gene expression and enzyme activity.
Metabolic Pathways
GPNA hydrochloride is involved in the glutamine metabolic pathway due to its inhibition of the glutamine transporter ASCT2
準備方法
合成ルートおよび反応条件: GPNA塩酸塩の合成には、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下で、L-グルタミン酸とp-ニトロアニリンを反応させる方法が用いられます。反応は通常、不活性雰囲気下でジメチルホルムアミド(DMF)などの有機溶媒中で行われます。 生成物は再結晶またはクロマトグラフィーによって精製されます .
工業的製造方法: GPNA塩酸塩の工業的製造は、同様の合成ルートに従いますが、より大規模に行われます。反応条件は、より高い収率と純度を得るために最適化されています。 生成物は通常、塩酸水溶液から結晶化させて塩酸塩が得られます .
化学反応の分析
反応の種類: GPNA塩酸塩は、次のようないくつかの種類の化学反応を起こします。
加水分解: γ-グルタミル転移酵素によって触媒され、p-ニトロアニリンが放出されます。
一般的な試薬と条件:
加水分解: γ-グルタミル転移酵素の存在を必要とし、生理的条件下で行われます。
主要な生成物:
加水分解: p-ニトロアニリンとL-グルタミン酸を生成します
4. 科学研究への応用
GPNA塩酸塩は、アミノ酸輸送体を阻害する能力により、科学研究で広く用いられています。その用途には次のようなものがあります。
類似化合物との比較
- L-γ-Glutamyl-p-nitroanilide hydrate
- N-Glutaryl-L-phenylalanine p-nitroanilide
- L-Leucine-p-nitroanilide
Comparison: GPNA hydrochloride is unique due to its specific inhibition of ASCT2 and its ability to induce apoptosis in certain cancer cell lines. Other similar compounds may inhibit different transporters or have varying degrees of specificity and potency .
特性
IUPAC Name |
(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5.ClH/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEVFSFTVARWQX-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044714 | |
| Record name | N2-(4-Nitrophenyl)-L-glutamine hydrochloride(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67953-08-6 | |
| Record name | L-Glutamine, N-(4-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67953-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N5-(4-Nitrophenyl)-L-glutamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067953086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamine, N-(4-nitrophenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N2-(4-Nitrophenyl)-L-glutamine hydrochloride(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-nitrophenyl)-L-glutamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N5-(4-NITROPHENYL)-L-GLUTAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FHH4FVM3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


